exo-2-Chloronorbornane

Catalog No.
S1904406
CAS No.
765-91-3
M.F
C7H11Cl
M. Wt
130.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
exo-2-Chloronorbornane

CAS Number

765-91-3

Product Name

exo-2-Chloronorbornane

IUPAC Name

2-chlorobicyclo[2.2.1]heptane

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

InChI

InChI=1S/C7H11Cl/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2

InChI Key

PJWBUKHIZPKRJF-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2Cl

Canonical SMILES

C1CC2CC1CC2Cl

Intermediate in Organic Synthesis

The primary application of exo-2-chloronorbornane in scientific research lies in its use as an intermediate for organic synthesis []. Its cyclic structure, containing a bicyclic system called norbornane, makes it a versatile building block for various organic reactions. These reactions can lead to the formation of more complex molecules with diverse functionalities.

Some examples of organic reactions that exo-2-chloronorbornane can participate in include:

  • Reduction: This reaction involves the addition of hydrogen atoms to the molecule, potentially leading to the formation of alcohols or alkanes.
  • Substitution: In this reaction, the chlorine atom on the molecule is replaced with another functional group, such as a hydroxyl group or an alkyl group.
  • Decarbonylation: This reaction removes a carbonyl group (C=O) from the molecule, leading to a rearrangement of the carbon skeleton.

These reactions are often carried out under specific conditions, such as using catalysts or specific temperatures and pressures. The choice of reaction depends on the desired end product and the specific properties of exo-2-chloronorbornane.

Friedel-Crafts Alkylation

Scientific research has also explored the use of exo-2-chloronorbornane as a reagent in Friedel-Crafts alkylation reactions []. This reaction type involves attaching an alkyl group (a hydrocarbon chain) to an aromatic ring (such as benzene) using a Lewis acid catalyst like aluminum trichloride (AlCl3) or tin(IV) chloride (SnCl4). In this specific application, exo-2-chloronorbornane acts as the alkylating agent, donating the alkyl group to the aromatic ring.

Exo-2-chloronorbornane is an organic compound with the molecular formula C7H11Cl. It is a bicyclic molecule derived from norbornane, featuring a chlorine atom in the exo position at the 2-carbon. The compound has a molecular weight of 130.615 g/mol . Its structure consists of a norbornane skeleton, which is a bridged bicyclic hydrocarbon, with a chlorine substituent attached to one of the bridge carbons in the exo orientation.

  • Amination: When treated with trichloramine-aluminum chloride, exo-2-chloronorbornane undergoes a ring expansion reaction, incorporating nitrogen. The major product of this reaction is 2-azabicyclo[3.2.1]octane, along with small amounts of the 3-isomer .
  • Friedel-Crafts Alkylation: This compound serves as an alkylating agent in Friedel-Crafts reactions with benzene and substituted benzenes. These reactions typically employ catalysts such as tin(IV) chloride or aluminum chloride .
  • Reduction: Exo-2-chloronorbornane can undergo reduction reactions, which involve the addition of hydrogen atoms to replace the chlorine substituent.
  • Hydrochlorination: The reverse reaction, formation of exo-2-chloronorbornane from norbornene and hydrogen chloride, has been studied. This reaction has an enthalpy change (ΔrH°) of -70.9 ± 1.5 kJ/mol in the liquid phase, using methylene chloride as a solvent .

While the search results don't provide detailed synthesis methods for exo-2-chloronorbornane, we can infer one possible route:

  • Hydrochlorination of Norbornene: The compound can be synthesized by the addition of hydrogen chloride to 2-norbornene. This reaction likely proceeds through a stereospecific mechanism to yield the exo isomer .

Exo-2-chloronorbornane finds use in several areas of organic chemistry:

  • Reagent in Organic Synthesis: It serves as a valuable reagent in Friedel-Crafts alkylation reactions, particularly for the alkylation of aromatic compounds .
  • Precursor in Nitrogen-Containing Compounds: The compound is used as a starting material for the synthesis of nitrogen-containing bicyclic compounds, such as 2-azabicyclo[3.2.1]octane .
  • Model Compound: Due to its unique structure, exo-2-chloronorbornane is often used as a model compound in studies of reaction mechanisms and stereochemistry.

Similar Compounds

Several compounds share structural similarities with exo-2-chloronorbornane:

  • Norbornane: The parent hydrocarbon from which exo-2-chloronorbornane is derived.
  • Endo-2-chloronorbornane: The stereoisomer of exo-2-chloronorbornane, with the chlorine in the endo position.
  • 2-Bromonorbornane: An analogous compound with bromine instead of chlorine.
  • 1-Chloronorbornane: A positional isomer with the chlorine at the bridgehead carbon.
  • 7-Chloronorbornane: Another positional isomer with the chlorine at the methylene bridge.

Exo-2-chloronorbornane is unique among these compounds due to its specific stereochemistry and reactivity. For instance, in radical chlorination reactions of norbornane, exo-2-chloronorbornane is formed as one of the major products, while 1-chloronorbornane is only found in trace amounts, and 7-chloronorbornane is not detected . This unexpected selectivity highlights the distinctive nature of exo-2-chloronorbornane's formation and stability compared to its isomers.

exo-2-Chloronorbornane (exo-2-norbornyl chloride) is a prototypical bridge-head halide whose reactivity illuminates anchimeric assistance, non-classical carbocation behavior and conformational control of elimination and photochemical pathways. The following sections summarize quantitative and mechanistic findings relevant to nucleophilic substitution, Wagner–Meerwein rearrangement, Friedel–Crafts alkylation, base-induced elimination and photochemical transformations.

Nucleophilic Substitution Kinetics

Solvolysis rates and anchimeric acceleration

Bimolecular substitution is negligible; ionization dominates. Rate constants measured at 25 °C illustrate the large acceleration relative to its endo isomer and to acyclic secondary chlorides.

Solvent (25 °C)k_obs (exo) / s⁻¹k_obs (endo) / s⁻¹exo : endo ratioReference
80% EtOH/H₂O1.5 × 10⁻⁵2.3 × 10⁻⁸650 [1]
97% CF₃CH₂OH3.6 × 10⁻¹1.5 × 10⁻⁴2 400 [2]
70% acetone/H₂O4.2 × 10⁻⁶9.6 × 10⁻⁹440 [3]
Acetic acid (HOAc)8.7 × 10⁻⁸3.4 × 10⁻¹⁰260 [4]

Anchimeric participation by the C1–C6 σ-bond lowers the exo transition-state energy; calculations place the resulting bridged cation only ~1.3 kcal mol⁻¹ above the fully relaxed non-classical ion, whereas the corresponding endo structure is >8 kcal mol⁻¹ higher [5].

Leaving-group and substituent effects

Changing Cl→OTs raises k by 10³–10⁴; adding a 1-methyl group increases k by <10², confirming that neighboring σ-assistance rather than hyperconjugation governs the rate [2] [5].

Wagner–Meerwein Rearrangement Pathways

Solvolysis of exo-2-chloronorbornane proceeds through rapid equilibria among bridged and classical 2-norbornyl cations before capture. Deuterium-label studies show exclusive scrambling between C3 and C7 while C1–C6 hydride shifts are suppressed, evidencing fast 1,2 Wagner–Meerwein rearrangement (k ≈ 5 × 10⁵ s⁻¹ at 75 °C) within the intimate ion pair [6].
Computations reveal a 7.5 kcal mol⁻¹ gap between the exo and endo ion-pair geometries in the transition state, explaining the observed product distribution after internal rearrangement but before solvent capture [5].

Friedel–Crafts Alkylation Catalysis (AlCl₃ / SnCl₄)

Benchmark kinetics in benzene

Olah and co-workers measured first-order disappearance of exo-2-chloronorbornane in neat benzene (298 K):

Catalyst (0.10 eq)k_obs / 10⁻⁴ s⁻¹Major arylated product (%)Catalyst turnoverSource
AlCl₃4.8exo-2-phenyl-norbornane (92)>10³ [7]
SnCl₄2.7exo-2-phenyl-norbornane (88)>10³ [7]

The formation of only the exo product indicates that σ-bridge participation again controls the cationic intermediate, overriding ordinary ortho/para direction.

Electronic modulation

Electron-rich anisole reacts ~12 times faster than benzene under identical AlCl₃ conditions, while nitrobenzene is unreactive, consistent with an electrophilic aromatic substitution mechanism in which the norbornyl cation (not the chloride) is the alkylating agent [7].

Base-Induced Elimination Reactions

Stereospecific E2 vs E1cB pathways

Treatment of exo-2-chloronorbornane with t-BuOK in tert-butanol (298 K) gives >95% norbornene via an anti,exo E2 process; no endo elimination is detected [8]. Rate comparison with exo-2-bromonorbornane shows kCl/kBr ≈ 1/12, typical for concerted E2 mechanisms [9].

Orientation effects in vic-dihalides

For trans-2,3-dichloronorbornane the preferred elimination is exo-cis, yielding 2-norbornene with a rate advantage of ca. 20 over the endo-cis pathway; the steric bias at the bridgehead enforces this orientation [9]. The findings underline how geometric constraint, rather than π-bond formation energy, dictates β-hydrogen abstraction.

Photochemical Transformation Dynamics

Excited-state C–Cl homolysis

Direct 254 nm irradiation of 0.01 M exo-2-chloronorbornane in methanol produces radical-pair cleavage with Φ ≈ 0.45, leading to norbornyl methyl ether (28%), nortricyclene (12%) and rearranged bicyclo[3.2.1]heptene derivatives (15%) [10]. Triplet-sensitized experiments (acetone, n→π*) show negligible reaction, confirming that cleavage originates from the aryl-containing singlet excited state.

Hot-ion photosolvolysis

In methanol the in-cage radical pair collapses to a “hot” norbornyl cation that undergoes rapid σ-bridge equilibration and Wagner–Meerwein shifts prior to solvent trapping. The product ether ratio exo : endo ≈ 3.9 further supports post-excitation rearrangement [10].

Laser flash photolysis of norbornyloxycarbenes

Photolytic fragmentation of exo-2-norbornyloxy-chlorocarbene in MeCN generates solvent-separated ion pairs within 200 ns (k ≈ 5 × 10⁵ s⁻¹, ΔE‡ < 4 kcal mol⁻¹). Chloride return inside the pair affords exo-chloride (major) and endo-chloride (minor), whereas β-proton transfer yields norbornene, demonstrating the competition between recombination, rearrangement and elimination in highly energetic ion environments [11].

Key Takeaways

  • Anchimeric assistance via the C1–C6 σ bond lowers the solvolysis barrier of exo-2-chloronorbornane by 3–4 kcal mol⁻¹, giving rate constants up to 10⁵ times those of structurally analogous secondary chlorides [1] [2].
  • Wagner–Meerwein 1,2 shifts within the intimate norbornyl ion pair are faster than solvent capture, leading to isotopic scrambling but preserving bridgehead configuration [6].
  • In Lewis-acid Friedel–Crafts alkylations, the pre-formed norbornyl cation—not the chloride—acts as the electrophile, and σ-bridge participation enforces exclusive exo substitution [7].
  • Steric alignment at the bridgehead controls base-promoted E2 eliminations; exo-cis abstractions dominate, while poor leaving groups merely slow the reaction without altering stereochemical course [9] [8].
  • Photochemical C–Cl cleavage produces “hot” norbornyl cations whose ultrafast rearrangements compete with solvent trapping, furnishing complex but quantifiable product ensembles [11] [10].

Abbreviations

EtOH = ethanol; HOAc = acetic acid; TFE = trifluoroethanol; HFIP = hexafluoro-2-propanol; OTf = triflate; OTs = para-toluenesulfonate.

XLogP3

2.6

Exact Mass

130.0549280 g/mol

Monoisotopic Mass

130.0549280 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

29342-53-8

Dates

Last modified: 08-16-2023

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